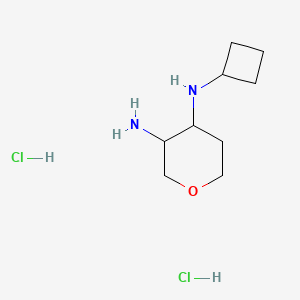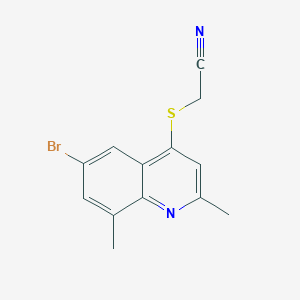
2-((6-Bromo-2,8-dimethylquinolin-4-yl)thio)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((6-Bromo-2,8-dimethylquinolin-4-yl)thio)acetonitrile: is a chemical compound with the molecular formula C13H10BrN2S . It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of bromine and sulfur atoms in its structure makes it a compound of interest in various chemical and pharmaceutical research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-Bromo-2,8-dimethylquinolin-4-yl)thio)acetonitrile typically involves the following steps:
Starting Material: The synthesis begins with 6-bromo-2,8-dimethylquinoline.
Thioether Formation: The 6-bromo-2,8-dimethylquinoline is reacted with a thiol compound, such as thiourea, under basic conditions to form the thioether linkage.
Acetonitrile Introduction: The resulting thioether is then reacted with a suitable nitrile source, such as acetonitrile, under acidic or basic conditions to introduce the acetonitrile group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-((6-Bromo-2,8-dimethylquinolin-4-yl)thio)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
2-((6-Bromo-2,8-dimethylquinolin-4-yl)thio)acetonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((6-Bromo-2,8-dimethylquinolin-4-yl)thio)acetonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but it often involves binding to active sites or altering the function of target proteins.
Comparison with Similar Compounds
Similar Compounds
- 2-((6-Bromoquinolin-4-yl)thio)acetonitrile
- 2-((6-Chloro-2,8-dimethylquinolin-4-yl)thio)acetonitrile
- 2-((6-Bromo-2-methylquinolin-4-yl)thio)acetonitrile
Uniqueness
2-((6-Bromo-2,8-dimethylquinolin-4-yl)thio)acetonitrile is unique due to the presence of both bromine and sulfur atoms in its structure, which can impart distinct chemical reactivity and biological activity compared to its analogs. The dimethyl substitution on the quinoline ring also contributes to its unique properties, potentially affecting its solubility, stability, and interaction with biological targets.
Properties
Molecular Formula |
C13H11BrN2S |
|---|---|
Molecular Weight |
307.21 g/mol |
IUPAC Name |
2-(6-bromo-2,8-dimethylquinolin-4-yl)sulfanylacetonitrile |
InChI |
InChI=1S/C13H11BrN2S/c1-8-5-10(14)7-11-12(17-4-3-15)6-9(2)16-13(8)11/h5-7H,4H2,1-2H3 |
InChI Key |
FOTCOPYIPBECAC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C(C=C(N=C12)C)SCC#N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


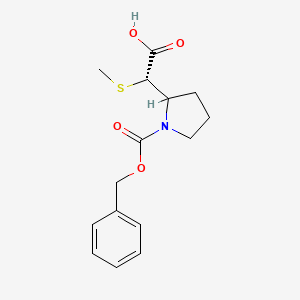

![2-amino-1-[(3S)-3-[benzyl(cyclopropyl)amino]pyrrolidin-1-yl]propan-1-one](/img/structure/B11793574.png)



![3-Chloro-6,8-difluoro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B11793589.png)


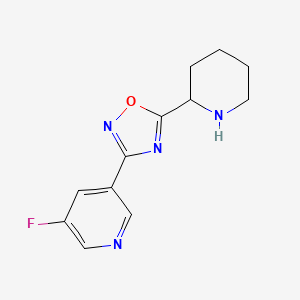
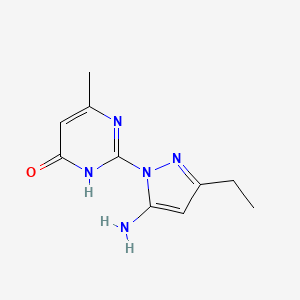

![1-Bromo-3-(tetrahydro-2H-pyran-4-YL)imidazo[1,5-A]pyrazin-8-amine](/img/structure/B11793626.png)
